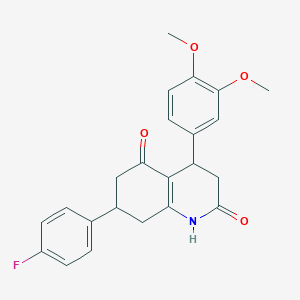

![molecular formula C20H18ClNO3S2 B5505920 5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)

5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidinone derivatives, closely related to the mentioned compound, involves condensation reactions and the utilization of specific reagents such as thioglycolic acid, anhydrous zinc chloride, and mercapto acetic acid in the presence of ethanol or dioxane. These reactions often require reflux conditions to achieve the desired product. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrates the complexity and versatility of synthetic routes in creating thiazolidinone derivatives (Spoorthy et al., 2021).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction and spectral analysis, revealing crucial insights into their conformation and geometry. For example, studies on supramolecular structures of thiazolidinones highlight the wide C-C-C angles at the methine C atom linking two rings and the hydrogen bonding that plays a significant role in stabilizing their structure (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including cyclocondensation with isothiocyanatosulfonamides and interactions with electrophiles, to yield a diverse range of derivatives with potential biological activities. These reactions are critical for exploring the chemical versatility and reactivity of thiazolidinone compounds (El-Gaby et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of novel compounds, including thiazolidinones and related structures, is a significant area of research. These compounds are synthesized through various chemical reactions and characterized using spectral and elemental analysis techniques. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been reported, showing anti-inflammatory and analgesic activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, studies have focused on the synthesis and characterization of new S-alkylated and mannich bases carrying 2-thioxoimidazolidin-4-one moiety, indicating the diversity of synthetic approaches and the importance of structural characterization in identifying the potential biological activities of these compounds (N. Khalifa, M. Al-Omar, N. A. Mohamed, W. S. El-serwy, 2015).

Antimicrobial Activity

The antimicrobial activity of thiazolidinone derivatives and related compounds is a key area of research, with several studies reporting their efficacy against various bacterial and fungal pathogens. For example, the antimicrobial activity of rhodanine-3-acetic acid derivatives has been evaluated, showing potential against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (M. Krátký, J. Vinšová, J. Stolaříková, 2017). This highlights the potential of these compounds in addressing the challenge of antibiotic resistance.

Anticancer Activity

The evaluation of anticancer activity is another crucial application of these compounds. Studies have investigated the anticancer properties of thiazolidinones, revealing their potential against various cancer cell lines. The synthesis and anticancer activity evaluation of 4-thiazolidinones containing the benzothiazole moiety, for instance, have demonstrated antitumor screening, indicating the relevance of these compounds in cancer research (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, R. Lesyk, 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

(5Z)-5-[[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3S2/c1-3-22-19(23)18(27-20(22)26)11-13-4-9-17(24-2)14(10-13)12-25-16-7-5-15(21)6-8-16/h4-11H,3,12H2,1-2H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVCMNOIPHZJDR-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

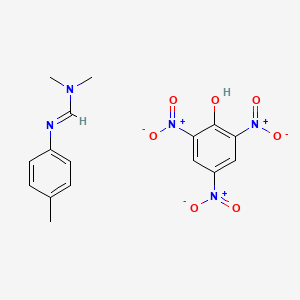

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

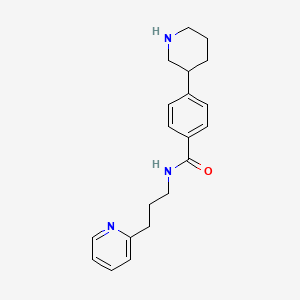

![1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone](/img/structure/B5505893.png)

![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)

![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)

![(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5505907.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)

![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)